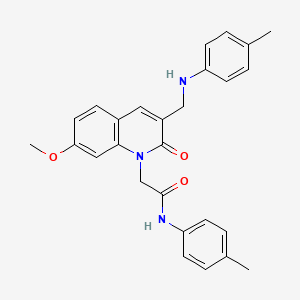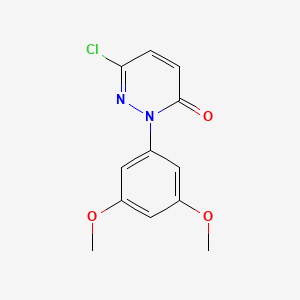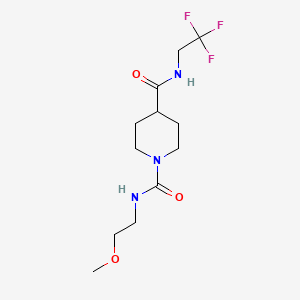![molecular formula C17H22ClN3O B2985646 2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1645531-06-1](/img/structure/B2985646.png)
2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CP-945,598, and it belongs to a class of compounds known as cyclopropylamines.
作用机制
CP-945,598 acts as a selective antagonist of the CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in the inhibition of the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. The inhibition of CB1 receptor signaling has been shown to result in the reduction of food intake, improvement in mood, and reduction of pain sensation.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have significant effects on the biochemical and physiological processes in the body. The inhibition of CB1 receptor signaling results in the reduction of food intake, which makes it a potential therapeutic agent for the treatment of obesity. Additionally, the reduction of CB1 receptor signaling has been shown to improve mood and reduce pain sensation, making CP-945,598 a potential therapeutic agent for the treatment of depression and chronic pain.
实验室实验的优点和局限性
CP-945,598 has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the role of the CB1 receptor in various physiological processes. Additionally, CP-945,598 has been shown to have high affinity and selectivity for the CB1 receptor, which makes it a potent and effective tool for studying the effects of CB1 receptor inhibition.
However, there are also limitations to the use of CP-945,598 in lab experiments. One major limitation is that it is a chemical compound, which means that it may have potential toxic effects on cells and tissues. Additionally, the effects of CP-945,598 may be influenced by other factors such as the presence of other compounds or the experimental conditions.
未来方向
There are several future directions for the study of CP-945,598. One potential direction is the development of new compounds that are more potent and selective than CP-945,598. Additionally, further studies are needed to understand the long-term effects of CB1 receptor inhibition and the potential side effects of CP-945,598. Finally, there is a need for further studies to understand the potential therapeutic applications of CP-945,598 in the treatment of obesity, depression, and chronic pain.
合成方法
The synthesis method of CP-945,598 involves the reaction of 3-chlorophenylcyclopropylamine with 2-cyano-3-methylbutan-2-yl chloroacetate. The reaction is carried out in the presence of a base and a solvent such as N,N-dimethylformamide (DMF). The resulting product is then purified using chromatography techniques to obtain CP-945,598 in its pure form.
科学研究应用
CP-945,598 has been extensively studied for its potential therapeutic applications. It is known to act as a selective antagonist of the cannabinoid receptor type 1 (CB1). This receptor is known to play a significant role in the regulation of appetite, mood, and pain sensation. CP-945,598 has been shown to have potential therapeutic applications in the treatment of obesity, depression, and chronic pain.
属性
IUPAC Name |
2-[[1-(3-chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-12(2)16(3,11-19)21-15(22)10-20-17(7-8-17)13-5-4-6-14(18)9-13/h4-6,9,12,20H,7-8,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABGXABLMZPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)
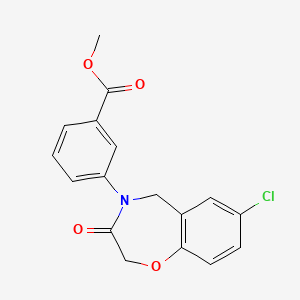
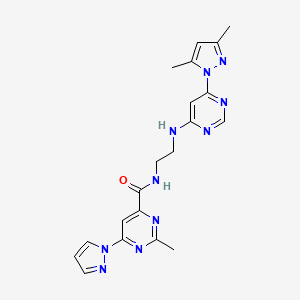

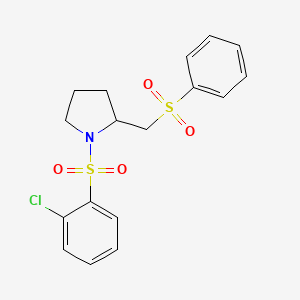
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2985575.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)
![N-(2,4-dimethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2985579.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)
